Perazine Dihydrochloride

Description

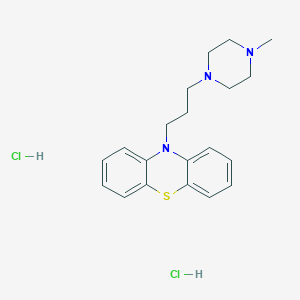

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLQXJNHQBYBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-97-9 (Parent) | |

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70967691 | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-37-3 | |

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacodynamic Profile of Perazine Dihydrochloride: Comprehensive Neuroreceptor and Signaling Pathway Analyses

Elucidation of Dopaminergic System Interactions

The antipsychotic action of phenothiazines like Perazine (B1214570) is strongly linked to their ability to modulate dopaminergic neurotransmission. This interaction is complex, involving multiple receptor subtypes with varying affinities.

The principal mechanism of action for Perazine, like other typical antipsychotics, is the antagonism of dopamine (B1211576) D2 receptors. nih.gov By blocking these receptors in the mesolimbic pathway, Perazine attenuates the effects of excess dopamine, a condition implicated in the positive symptoms of psychosis.

The precise binding affinity of Perazine for various receptor subtypes defines its pharmacological profile. While comprehensive, publicly accessible binding data specifically for Perazine is limited, analysis of structurally related phenothiazines provides insight into its expected receptor interaction profile. For instance, the closely related compound Perphenazine (B1679617) demonstrates high affinity for the D2 receptor. mdpi.com A review of data for various antipsychotics shows that typical agents are characterized by potent D2 receptor binding. mdpi.com

The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity. The selectivity of a compound refers to its ability to bind preferentially to one receptor subtype over others. For typical antipsychotics, a high affinity for the D2 receptor compared to other dopamine subtypes is a defining characteristic.

Table 1: Representative Binding Affinities (Ki, nM) of Structurally-Related Phenothiazine (B1677639) Antipsychotics Note: Data for Perazine is not widely available in public databases. The data below for the related compound, Perphenazine, is provided for context.

| Receptor | Perphenazine Ki (nM) |

| Dopamine D1 | 26 |

| Dopamine D2 | 1.1 |

| Dopamine D3 | 1.6 |

| 5-HT1A | 210 |

| 5-HT2A | 4.6 |

| 5-HT7 | 129 |

Data sourced from publicly available databases and review literature. mdpi.com

D2 Receptor Occupancy: The clinical efficacy of antipsychotic drugs is closely correlated with their level of D2 receptor occupancy in the brain, which can be measured in vivo using imaging techniques like positron emission tomography (PET). mdpi.com Studies on various antipsychotics have established a "therapeutic window" for D2 occupancy, where approximately 65-80% occupancy is associated with optimal antipsychotic effects. nih.gov Occupancy levels above 80% are linked to a higher incidence of extrapyramidal side effects. nih.gov

Post-receptor Signaling: Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o protein. nih.gov Activation of this pathway by dopamine leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). core.ac.uk As a D2 receptor antagonist, Perazine blocks the receptor, preventing dopamine from binding and initiating this cascade. This action leads to a disinhibition of the adenylyl cyclase pathway, thereby normalizing cAMP levels in brain regions where dopaminergic activity is excessive.

In addition to the canonical G-protein pathway, D2 receptors can also signal through G-protein-independent pathways involving β-arrestins. pnas.org These pathways are implicated in receptor internalization and the activation of distinct downstream effectors. pnas.orgnih.gov Antagonism of the D2 receptor by compounds like Perazine also influences these β-arrestin-mediated signaling events, which is an area of ongoing research to understand the full spectrum of antipsychotic drug action. pnas.orgresearchgate.net

Primary Role as a Dopamine D2 Receptor Antagonist

Quantitative Receptor Binding Affinities and Subtype Selectivity

Serotonergic System Modulation and Receptor Subtype Selectivity

Beyond the dopaminergic system, Perazine interacts with various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This multi-receptor action is a hallmark of many antipsychotic drugs and is thought to influence their efficacy and side-effect profiles.

Perazine and related phenothiazines exhibit significant affinity for several serotonin receptor subtypes.

5-HT2A Receptors: Potent antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics and is also observed with some typical agents. nih.gov As shown with the related compound perphenazine, there is a high affinity for the 5-HT2A receptor. mdpi.com Blockade of 5-HT2A receptors in the cortex is thought to enhance dopamine release in the striatum, which may alleviate the motor side effects associated with potent D2 blockade. The ratio of 5-HT2A to D2 receptor affinity is often considered a predictor of a drug's "atypicality".

5-HT1A Receptors: Interaction with 5-HT1A receptors, often as partial agonists, is another important feature of modern antipsychotics. nih.gov While Perazine's specific functional activity at this receptor is not fully characterized, many arylpiperazine-containing compounds (a structural element in Perazine) are known to be ligands at 5-HT1A receptors. nih.govresearchgate.net Activity at this receptor is linked to anxiolytic and antidepressant effects.

5-HT7 Receptors: Antagonism at 5-HT7 receptors has been implicated in the antidepressant and pro-cognitive effects of some antipsychotic drugs. nih.gov Phenothiazines like Perazine may also possess an affinity for this receptor, potentially contributing to a broader spectrum of clinical effects. mdpi.com

Pharmacological Implications for Symptom Domains in Psychiatric Disorders

Perazine's therapeutic efficacy in psychiatric disorders, particularly schizophrenia, is primarily attributed to its antagonist activity at dopamine D2 receptors. patsnap.compatsnap.com By blocking these receptors in the mesolimbic pathway, perazine helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com Furthermore, its antagonism of serotonin 5-HT2A receptors may contribute to its effects on negative symptoms, including social withdrawal and apathy, a feature more prominently associated with atypical antipsychotics. patsnap.compatsnap.com The modulation of these neurotransmitter systems highlights the compound's role in addressing multiple symptom domains in psychiatric conditions. patsnap.com

Adrenergic (α1) Receptor Antagonism and Clinical Correlates

Perazine demonstrates antagonistic activity at α1-adrenergic receptors. patsnap.com This blockade of α1-adrenergic receptors inhibits smooth muscle contraction, which is the basis for the use of α1-blockers in managing hypertension and benign prostatic hyperplasia. nih.gov The α1A adrenoceptor subtype is key in contracting smooth muscle in the bladder neck and prostate. nih.gov Antagonism of these receptors can lead to vasodilation and a reduction in blood pressure. nih.gov Clinically, α1-adrenoceptor antagonists are employed as first-line treatments for conditions such as benign prostatic hyperplasia and hypertension. nih.gov Some α1-blockers are also used to treat post-traumatic stress disorder (PTSD). wikipedia.org

Histamine (B1213489) H1 Receptor Antagonism: Mechanistic Contributions to Pharmacological Effects

Perazine is an antagonist of the histamine H1 receptor. patsnap.com This action is responsible for some of the compound's notable pharmacological effects. patsnap.com H1-receptor antagonists competitively block the actions of histamine, which is involved in allergic reactions, leading to symptoms like itching, vasodilation, and bronchoconstriction. wikipedia.orgauburn.edu The blockade of H1 receptors in the central nervous system is associated with sedative effects. patsnap.com While second-generation antihistamines are more selective for peripheral H1 receptors, first-generation agents, which are less selective, are known for their sedative properties. wikipedia.org

Muscarinic Cholinergic Receptor Antagonism

Perazine also exhibits antagonistic properties at muscarinic cholinergic receptors. patsnap.com Muscarinic antagonists work by competitively blocking the binding of acetylcholine (B1216132) to its receptors on various cells, including those in glands and smooth and cardiac muscles. nih.gov This action counters the "rest-and-digest" functions of the parasympathetic nervous system. nih.govwikipedia.org The blockade of muscarinic receptors is associated with a range of effects, and drugs with this activity are used for various conditions, including overactive bladder and certain respiratory and neurological disorders. wikipedia.org

Investigation of Sigma Receptor Binding and Functional Activity

The interaction of piperazine (B1678402) derivatives with sigma receptors has been a subject of scientific investigation. nih.gov Sigma receptors, with their subtypes σ1 and σ2, are implicated in various physiological and biochemical processes. nih.govsigmaaldrich.com While not fully elucidated, the function of these receptors is of interest, with agonists and antagonists being explored for potential therapeutic applications in psychiatric and movement disorders, among other conditions. sigmaaldrich.comwikipedia.org The σ1 receptor, in particular, has been shown to modulate central cholinergic function and dopamine release. sigmaaldrich.com The design of N,N'-disubstituted piperazine compounds has been based on structure-activity relationship studies to explore their binding affinity for sigma receptor subtypes. nih.gov

Advanced Methodologies for Receptor Profiling: Radioligand Binding Assays and Functional Cell-Based Assays

The characterization of a compound's receptor binding profile is crucial for understanding its pharmacodynamics. Radioligand binding assays are a fundamental tool for this purpose, allowing for the determination of the affinity of a compound for various receptors. sygnaturediscovery.com These assays utilize a radiolabeled ligand to quantify the binding to a target receptor. sygnaturediscovery.com Competition binding assays can then be used to determine the relative affinity (Ki) of an unlabeled compound, like perazine. perceptive.com Saturation binding assays provide data on the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. perceptive.com

Functional cell-based assays provide further insights by evaluating the cellular response to compound binding. accelevirdx.comnjbio.com These assays can measure a variety of downstream effects, such as changes in intracellular signaling molecules (e.g., cAMP), ion flux, or gene expression through reporter genes. oncolines.comdomainex.co.uk Such assays are critical for determining whether a compound acts as an antagonist, agonist, or inverse agonist at a particular receptor. domainex.co.uk For instance, a functional assay could measure the inhibition of a known agonist's effect to confirm the antagonistic activity of perazine at a specific receptor.

| Assay Type | Purpose | Key Parameters Measured | Relevance to Perazine Profiling |

|---|---|---|---|

| Radioligand Binding Assay (Competition) | Determine the affinity of Perazine for various receptors. | Inhibition constant (Ki) | Quantifies how tightly Perazine binds to receptors like D2, 5-HT2A, α1, H1, and muscarinic receptors. |

| Radioligand Binding Assay (Saturation) | Characterize the density and affinity of a specific receptor for its radioligand. | Maximum binding sites (Bmax), Dissociation constant (Kd) | Provides foundational data on the receptor systems Perazine interacts with. |

| Functional Cell-Based Assay (e.g., cAMP assay) | Determine the functional consequence of Perazine binding (antagonism, agonism). | IC50 (for antagonists), EC50 (for agonists) | Confirms whether Perazine blocks or activates receptor signaling pathways. |

| Reporter Gene Assay | Measure the effect of Perazine on gene transcription downstream of receptor activation. | Changes in reporter protein expression (e.g., luciferase) | Offers another layer of evidence for the functional activity of Perazine at specific receptors. |

In Silico Approaches to Ligand-Receptor Docking and Molecular Dynamics

In addition to experimental methods, computational or in silico approaches are increasingly used to predict and understand ligand-receptor interactions. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comscitechnol.com This method can be used to screen virtual libraries of compounds and to gain insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. sci-hub.seresearchgate.net

Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the movement of the ligand and receptor over time. mdpi.com This provides a dynamic view of the binding process and can help to validate the results of molecular docking studies. mdpi.com For a compound like perazine, these in silico methods can help to explain its observed receptor binding profile and guide the design of new derivatives with improved selectivity or affinity.

Exploration of Downstream Intracellular Signaling Cascades

Perazine, a typical phenothiazine antipsychotic, exerts its therapeutic effects by modulating the activity of several key G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors. The binding of Perazine to these receptors initiates a cascade of intracellular events that alter neuronal signaling. These downstream pathways are complex and interconnected, ultimately leading to the modulation of gene expression, protein function, and synaptic plasticity. The principal signaling cascades affected by Perazine are the adenylyl cyclase and phospholipase C pathways.

As a member of the phenothiazine class, Perazine's interaction with GPCRs is expected to influence major second messenger systems. Phenothiazines are known to inhibit hormone-stimulated adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). pnas.org This suggests that Perazine's action at receptors coupled to inhibitory G-proteins (Gi/o), such as the dopamine D2 receptor, leads to a reduction in intracellular cAMP levels. hmdb.ca A decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB). nih.gov

Conversely, Perazine also interacts with receptors that couple to other G-protein subtypes. For instance, many serotonin receptors are coupled to Gq proteins, which activate phospholipase C (PLC). jst.go.jp Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jst.go.jp IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). jst.go.jp Psychotropic drugs, as a class, have been found to downregulate PKC activity with chronic use, suggesting this may be a common pathway for their therapeutic effects. frontiersin.org

Furthermore, these primary signaling pathways can engage in crosstalk with other critical intracellular cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, can be modulated by both cAMP/PKA and PLC/PKC signaling. nih.gov Studies on arylpiperazine ligands, which are structurally related to Perazine, have shown that they can preferentially activate cAMP signaling over β-arrestin recruitment at serotonin 5-HT1A receptors, which can, in turn, influence the phosphorylation of ERK1/2. This demonstrates the potential for "functional selectivity," where a ligand can direct a receptor to signal through one pathway over another, adding another layer of complexity to Perazine's mechanism of action.

The table below summarizes the principal G-protein coupled receptors targeted by phenothiazines like Perazine and their associated primary downstream signaling cascades.

| Receptor Family | G-Protein Coupling | Primary Effector | Key Second Messengers | Downstream Kinase |

| Dopamine D2-like | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | ↓ PKA |

| Serotonin 5-HT1-like | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | ↓ PKA |

| Serotonin 5-HT2-like | Gq/11 | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | ↑ PKC |

| Alpha-1 Adrenergic | Gq/11 | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | ↑ PKC |

Pharmacokinetic and Biotransformational Landscape of Perazine Dihydrochloride

Systemic Absorption and Tissue Distribution Dynamics of Perazine (B1214570) and its Dihydrochloride (B599025) Form

The process of a drug entering the systemic circulation is known as absorption, which is a critical determinant of its bioavailability. nih.gov Perazine and its salts, typically administered orally, are readily absorbed from the gastrointestinal tract. taylorandfrancis.com Studies involving radiolabelled piperazine (B1678402) dihydrochloride in animal models have demonstrated nearly complete absorption. industrialchemicals.gov.au In humans, a significant portion of orally administered piperazine citrate (B86180) is excreted in the urine within 24 hours, indicating substantial systemic uptake. industrialchemicals.gov.au

Following absorption, drugs are distributed to various tissues and organs via the bloodstream. frontiersin.orgmdpi.com The extent of distribution is influenced by factors such as blood flow, tissue permeability, and the drug's affinity for plasma proteins. mdpi.commsdvetmanual.com Highly lipophilic compounds, like many phenothiazines, tend to distribute extensively into tissues. msdvetmanual.com Perazine, being a phenothiazine (B1677639), is expected to follow this pattern. nih.gov The distribution is not uniform; organs with high blood flow, such as the liver and kidneys, initially receive higher concentrations of the drug. frontiersin.org The liver, being a primary site of metabolism, plays a significant role in the drug's disposition. frontiersin.org While specific data on Perazine's tissue distribution is limited, its chemical properties suggest it would cross the blood-brain barrier to exert its effects on the central nervous system.

Metabolic Pathways and Metabolite Identification of Perazine

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, primarily in the liver. nih.gov This process is divided into Phase I and Phase II reactions. nih.govdrughunter.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.govdrughunter.comupol.cz

The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism, responsible for the biotransformation of a vast number of drugs. tandfonline.commdpi.com Multiple CYP isoenzymes are involved in the metabolism of Perazine.

Studies using human liver microsomes and cDNA-expressed human CYPs have identified the key contributors. For the 5-sulfoxidation of Perazine, CYP1A2 and CYP3A4 are the main isoenzymes, contributing approximately 32% and 30% to this pathway, respectively. tandfonline.comnih.gov Other enzymes like CYP2C9, CYP2E1, CYP2C19, and CYP2D6 are involved to a lesser extent in 5-sulfoxidation. nih.gov

N-demethylation of Perazine is primarily catalyzed by CYP2C19, which accounts for about 68% of this metabolic route. tandfonline.comnih.gov CYP1A2, CYP3A4, and CYP2D6 also contribute to N-demethylation, but to a smaller degree (6-10% each). nih.gov There is some discrepancy in findings, with other research suggesting that CYP3A4 and CYP2C9 are the major enzymes mediating Perazine's N-demethylation. tandfonline.comscispace.com Furthermore, studies have shown that Perazine can act as a potent inhibitor of CYP1A2 at therapeutic concentrations. nih.govresearchgate.net

Table 1: Cytochrome P450 Isoenzyme Contribution to Perazine Metabolism

| Metabolic Pathway | Primary CYP Isoenzyme(s) | Percentage Contribution | Minor CYP Isoenzyme(s) |

|---|---|---|---|

| 5-Sulfoxidation | CYP1A2, CYP3A4 | 32%, 30% | CYP2C9, CYP2E1, CYP2C19, CYP2D6 |

| N-Demethylation | CYP2C19 | 68% | CYP1A2, CYP3A4, CYP2D6 |

Data sourced from studies on human liver microsomes. tandfonline.comnih.gov

Phase I metabolism of phenothiazine derivatives like Perazine involves several key reactions. scispace.comnih.gov These transformations are crucial in altering the compound's structure and pharmacological activity.

N-demethylation: This process involves the removal of a methyl group from the piperazine ring's nitrogen atom. nih.govnih.gov It is a major metabolic pathway for Perazine. nih.gov

Aromatic hydroxylation: The addition of a hydroxyl group to the phenothiazine ring system is another common Phase I reaction. scispace.comnih.gov

Piperazine ring oxidation: The piperazine moiety is susceptible to oxidation. frontiersin.orgrsc.org This can lead to the formation of various metabolites.

Dealkylation: The side chain of Perazine can be cleaved through dealkylation. frontiersin.org

Sulfoxidation: The sulfur atom in the phenothiazine ring is a primary site for oxidation, leading to the formation of sulfoxide (B87167) metabolites. nih.govnih.govnih.gov

Phase II reactions conjugate the parent drug or its Phase I metabolites, making them more water-soluble and easier to excrete. nih.govdrughunter.comuomus.edu.iq The primary Phase II reactions are glucuronidation and sulfation. upol.czuomus.edu.iq

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the drug or its metabolites. upol.czuomus.edu.iq For compounds with a piperazine ring, N-glucuronide and N-oxide/N-glucuronide metabolites can be formed. researchgate.netevotec.comnih.gov

Sulfation: This reaction involves the addition of a sulfate (B86663) group. upol.czuomus.edu.iq Hydroxylated metabolites of phenothiazines can undergo sulfation. psu.edu

While specific studies detailing the full extent of Perazine's Phase II metabolism are not abundant, the known metabolic pathways of similar phenothiazine and piperazine-containing compounds suggest that glucuronide and sulfate conjugates of Perazine's hydroxylated and demethylated metabolites are likely formed. psu.edudrugbank.com

In vitro systems are essential tools for studying drug metabolism. nih.govnih.govevotec.com Human liver microsomes, which contain a high concentration of CYP enzymes, are widely used to assess metabolic stability and identify metabolic pathways. nih.govevotec.comdovepress.com Studies with human liver microsomes have been instrumental in elucidating the roles of different CYP isoenzymes in Perazine metabolism and have shown that the compound is moderately metabolized. tandfonline.comnih.govfrontiersin.org

Isolated hepatocytes, which contain both Phase I and Phase II enzymes, provide a more complete picture of a drug's metabolism. nih.gov In vitro studies using these systems allow for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of enzymes for the drug and the maximum rate of metabolism. tandfonline.com For example, the inhibitory effect of Perazine on CYP1A2 has been characterized by determining its inhibition constant (Ki) in human liver microsomes. nih.govresearchgate.net

The metabolism of Perazine results in the formation of several metabolites, some of which may have their own pharmacological activity. nih.govhyphadiscovery.com

Perazine sulfoxide: This is a major metabolite of Perazine. scbt.comscbt.comlgcstandards.com Pharmacological studies have indicated that Perazine sulfoxide does not exhibit significant neuroleptic or antidepressive properties, suggesting it is an inactive metabolite. nih.govthieme-connect.com

Demethylperazine (N-desmethylperazine): This primary metabolite also appears to be pharmacologically inactive with respect to neuroleptic or antidepressive effects. nih.govthieme-connect.com

10-Piperazinylpropylphenothiazine: This is another identified human metabolite of Perazine. nih.gov

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov

Table 2: Identified Metabolites of Perazine and Their Activity

| Metabolite | Chemical Name | Pharmacological Activity |

|---|---|---|

| Perazine sulfoxide | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | Inactive nih.govthieme-connect.com |

| Demethylperazine | N-desmethylperazine | Inactive nih.govthieme-connect.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Perazine |

| Perazine Dihydrochloride |

| Perazine Citrate |

| Perazine sulfoxide |

| Demethylperazine (N-desmethylperazine) |

| 10-Piperazinylpropylphenothiazine |

| Glucuronic acid |

| Caffeine (B1668208) |

| Quinine |

| Metyrapone |

| Ketoconazole |

| Ticlopidine |

| alpha-Naphthoflavone |

| S-mephenytoin |

| Ethoxyresorufin |

| Cyclosporin A |

| Promazine |

| Thioridazine |

| Chlorpromazine |

| Imipramine |

| Perphenazine (B1679617) |

| Debrisoquine |

| Levomepromazine |

| Acetanilide |

| Propranolol |

| Clozapine |

| Tacrine |

| Mexiletine |

| Phenacetin |

| 1-(4-methoxyphenyl)piperazine (MeOPP) |

| 1-(4-hydroxyphenyl)piperazine (4-HO-PP) |

| 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide (Lu AA21004) |

| 4-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-1-β-D-glucuronic acid-piperazine 1-oxide |

| 6-{4-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazin-1-yloxy}-1-β-D-glucuronic acid |

| 4-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazin-1-ol |

| Infigratinib |

| Rociletinib |

| UNC10201652 |

| Aripiprazole |

| Dehydroaripiprazole |

| 9-OH-risperidone |

| Norquetiapine |

In Vitro Studies of Metabolic Stability and Enzyme Kinetics (e.g., human liver microsomes, isolated hepatocytes)

Excretion Routes and Biliary Elimination

The elimination of perazine from the body occurs predominantly through renal excretion. Following administration, perazine is absorbed and subsequently cleared, with urine being the primary vehicle for its removal. europa.eunih.gov Studies involving radiolabeled this compound have provided quantitative insights into its excretion patterns.

In human studies, perazine demonstrates rapid absorption and is primarily excreted in the urine. europa.eu Approximately 40% of an administered dose is eliminated via this route within the initial 24 hours. europa.eu The urinary elimination profile of perazine suggests a process with at least two phases, the most rapid and dominant of which has a half-life of a few hours. europa.eu

Animal studies further corroborate the significance of renal clearance. In pigs administered 14C-pithis compound, urine was the major route of excretion, accounting for 46% of the dose recovered within 24 hours. europa.eu A substantial portion of the excreted compound is unchanged perazine. europa.eu For instance, in pigs, unchanged piperazine constituted 82% of the substance found in urine at 24 hours and 61% at 168 hours post-administration. europa.eu While urine is the main pathway, a smaller portion of the dose is also found in the feces. europa.eu

The role of biliary elimination in the excretion of piperazine-containing compounds has been noted for other drugs in its class. drugbank.comwikipedia.org For example, prochlorperazine, another phenothiazine derivative, is reported to be mainly excreted via feces and bile. drugbank.com Similarly, for the piperazine-derivative antihistamine hydroxyzine, metabolites are primarily excreted in the feces through biliary elimination in animal models. wikipedia.org While these findings in related compounds suggest the possibility of a biliary route for perazine, the primary and most extensively documented pathway remains renal excretion. europa.eunih.govnih.gov

Table 1: Excretion of ¹⁴C-Perazine Dihydrochloride in Pigs

| Excretion Route | % of Dose Recovered (Time Post-Administration) | Form of Excreted Compound |

| Urine | 46% (at 24 hours) | Unchanged Piperazine (82% of urinary content at 24h) |

| 55.7% (at 168 hours) | Unchanged Piperazine (61% of urinary content at 168h) & Unidentified Metabolites | |

| Feces | 15.9% (at 168 hours) | Unchanged Piperazine & Unidentified Metabolites |

Data sourced from a study involving oral administration of 300 mg/kg bw ¹⁴C-pithis compound to pigs. europa.eu

Influence of Genetic Polymorphisms on Perazine Metabolism and Clearance

The metabolism and clearance of perazine, a phenothiazine, are subject to the influence of genetic variability in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov Genetic polymorphisms—variations in the DNA sequence of genes encoding these enzymes—can lead to significant interindividual differences in enzyme activity, which in turn affects drug plasma concentrations and clearance rates. nih.govtandfonline.com

Perazine has been identified as an inducer of the CYP3A subfamily of enzymes. nih.gov CYP3A4 is a major isoform in the liver and intestine and is responsible for the metabolism of a wide array of drugs. nih.gov Genetic polymorphisms in CYP3A genes can alter their expression or activity, thereby influencing the metabolism of substrate drugs. nih.gov As an inducer, perazine can increase the metabolic rate of other drugs that are substrates of CYP3A, potentially reducing their efficacy. nih.gov

The CYP2D6 enzyme is also critically involved in the metabolism of numerous antipsychotic drugs, including many phenothiazines. researchgate.net The CYP2D6 gene is highly polymorphic, with over 100 identified alleles, leading to distinct metabolic phenotypes, often categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. researchgate.net Clinical studies on other phenothiazines like perphenazine have demonstrated a clear relationship between an individual's CYP2D6 genotype and the steady-state plasma concentrations of the drug. researchgate.net Individuals with genotypes corresponding to poor metabolizer status exhibit reduced clearance and higher plasma concentrations, while ultrarapid metabolizers show increased clearance and lower concentrations. nih.gov Given that perazine belongs to the same therapeutic class and shares structural similarities, its metabolism and clearance are expected to be similarly influenced by CYP2D6 polymorphisms. researchgate.net

Therefore, the genetic makeup of an individual, specifically concerning polymorphisms in CYP3A and CYP2D6 genes, is a significant factor in the pharmacokinetic variability of perazine. nih.govresearchgate.net

Table 2: Key Genes and Compounds in Perazine Metabolism

| Compound/Gene | Role/Significance |

| Perazine | A phenothiazine that acts as an inducer of CYP3A enzymes. nih.gov |

| CYP3A4 | A major drug-metabolizing enzyme induced by perazine. nih.gov |

| CYP2D6 | A highly polymorphic enzyme crucial for the metabolism of many phenothiazines; variations can significantly alter drug clearance. researchgate.net |

| Perphenazine | A related phenothiazine whose metabolism is known to be significantly affected by CYP2D6 genetic polymorphisms. researchgate.net |

Preclinical Evaluation of Perazine Dihydrochloride S Neurobiological and Behavioral Effects

In Vitro Pharmacological Investigations

In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For Perazine (B1214570) Dihydrochloride (B599025), these investigations focus on its interaction with specific molecular targets, its influence on metabolic enzymes, and its effects on cellular signaling and gene expression.

Cell-Based Models for Receptor Efficacy and Antagonism Confirmation

Cell-based assays are crucial for determining how Perazine Dihydrochloride interacts with various neurotransmitter receptors, which are key targets for antipsychotic drugs. These assays can reveal whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

Piperazine (B1678402) derivatives, a class to which perazine belongs, are known to interact with a variety of neurotransmitter receptors. ijrrjournal.com Research on related arylpiperazine compounds has demonstrated significant activity at dopamine (B1211576) D2, and various serotonin (B10506) (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. tandfonline.comnih.gov Functional in vitro evaluations of these related compounds have shown properties such as partial agonism at D2 receptors and antagonism at 5-HT2A receptors. tandfonline.com For instance, studies on similar piperazine derivatives have identified potent antagonist activity at histamine (B1213489) H1 receptors. ijrrjournal.comacs.org The affinity for these receptors is a critical determinant of a drug's potential antipsychotic efficacy and its side-effect profile. tandfonline.comtandfonline.com For example, antagonism at D2 receptors is a hallmark of many antipsychotic medications, while interactions with serotonin receptors can modulate efficacy and reduce the likelihood of certain side effects. tandfonline.commdpi.com

Interactive Data Table: Receptor Binding Affinity of Related Piperazine Compounds

| Compound Class | Receptor Target | Observed Activity |

|---|---|---|

| Arylpiperazine Derivatives | Dopamine D2 | Partial Agonist/Antagonist |

| Arylpiperazine Derivatives | Serotonin 5-HT1A | Partial Agonist |

| Arylpiperazine Derivatives | Serotonin 5-HT2A | Antagonist |

| Arylpiperazine Derivatives | Serotonin 5-HT7 | Antagonist |

This table summarizes the observed activities of compound classes related to Perazine at various receptors, based on available in vitro data. The specific efficacy and potency of this compound would require direct experimental determination.

Enzyme Inhibition Assays (e.g., specific CYP isoforms)

The metabolism of drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes. evotec.com Enzyme inhibition assays are essential to determine if a new compound like this compound inhibits these enzymes, which can lead to drug-drug interactions. evotec.comnuvisan.com Inhibition of a specific CYP isoform by one drug can lead to increased plasma levels of a co-administered drug that is metabolized by the same isoform, potentially causing toxicity. eurofinsdiscovery.com

Studies on the metabolism of perazine have identified several CYP isoforms involved in its biotransformation. The main metabolic pathways for perazine are 5-sulphoxidation and N-demethylation. researchgate.net Research using human liver microsomes and cDNA-expressed human CYPs has shown that CYP1A2 and CYP3A4 are the primary enzymes responsible for perazine 5-sulphoxidation, contributing 32% and 30%, respectively. researchgate.net For N-demethylation, CYP2C19 is the main catalyzing isoform, accounting for 68% of this reaction. researchgate.net Other isoforms like CYP2D6 also play a role. researchgate.net The potential for this compound to inhibit these or other CYP isoforms is a critical aspect of its preclinical evaluation. evotec.comeurofinsdiscovery.com

Interactive Data Table: CYP Isoforms Involved in Perazine Metabolism

| Metabolic Pathway | Major CYP Isoform(s) | Contribution |

|---|---|---|

| 5-Sulphoxidation | CYP1A2 | 32% |

| CYP3A4 | 30% |

This table outlines the key cytochrome P450 isoforms and their relative contributions to the primary metabolic pathways of perazine.

Assessment of Cellular Pathway Modulation and Gene Expression

Beyond direct receptor interactions, it is important to understand how this compound may alter intracellular signaling pathways and gene expression. lubio.ch Antipsychotic drugs can influence various cellular processes, including those related to inflammation, neuronal development, and metabolism, through the modulation of gene expression. frontiersin.org

Techniques like microarray analyses and reporter gene assays can be employed to investigate these effects. lubio.chbiomolther.org For instance, studies on other antipsychotics have shown that they can induce differential expression of various microRNAs (miRNAs), which in turn target genes involved in epigenetic and pharmacokinetic pathways. frontiersin.org The modulation of transcription factors, such as NF-κB, which is a key regulator of cellular processes like inflammation and apoptosis, can also be assessed. nih.gov Understanding how this compound affects these pathways can provide insights into its broader biological effects and potential long-term impacts. nih.gov

In Vivo Animal Models of Central Nervous System Disorders

Animal models are indispensable for evaluating the potential therapeutic effects of a compound in a living organism before human trials. These models aim to replicate specific aspects of human CNS disorders.

Models of Psychosis and Schizophrenia-Relevant Behaviors

To investigate the antipsychotic potential of this compound, researchers utilize animal models that mimic symptoms of psychosis and schizophrenia. nih.gov These models are often induced by pharmacological agents that disrupt normal neurotransmitter function. mdpi.com

One common approach is the use of NMDA receptor antagonists like phencyclidine (PCP) or ketamine. mdpi.comnih.gov In rodents, these drugs can induce hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia. mdpi.com They can also produce social withdrawal and cognitive deficits, which are analogous to the negative and cognitive symptoms of the disorder. mdpi.comnih.gov Another model involves the use of dopamine agonists like amphetamine, which also induces hyperlocomotion and stereotyped behaviors, reflecting the hyperdopaminergic state thought to underlie psychosis. tandfonline.commdpi.com

Evaluation of Antipsychotic-like Activity

The efficacy of a potential antipsychotic compound is assessed by its ability to reverse the behavioral abnormalities induced in these animal models. nih.gov For example, a compound with antipsychotic-like properties would be expected to reduce the hyperlocomotion induced by amphetamine or an NMDA receptor antagonist. nih.govtandfonline.com

Studies on arylpiperazine derivatives with antipsychotic potential have demonstrated their ability to significantly reduce amphetamine-induced hyperactivity in mice. tandfonline.comtandfonline.com For instance, the novel antipsychotic lumateperone (B1672687) was shown to inhibit amphetamine-induced hyperactivity in rats. mdpi.com Similarly, the compound JJGW08, a multimodal agent, showed an antipsychotic-like effect in both MK-801- and amphetamine-induced hyperlocomotion models. nih.gov The evaluation of this compound in these models would provide crucial data on its potential efficacy in treating psychosis.

Neurocognitive Function Assessment (e.g., memory, learning)

The evaluation of how antipsychotic compounds affect neurocognitive functions like learning and memory is a critical component of preclinical research. These assessments are typically conducted using various animal models designed to test different facets of cognition. While direct and extensive research on this compound's impact on learning and memory is not abundant in recent literature, its effects can be inferred from its pharmacological class and the established models used for cognitive assessment.

Standard preclinical models to evaluate cognitive deficits, particularly amnesia, often involve inducing a state of memory impairment in rodents through pharmacological agents like scopolamine, which blocks muscarinic acetylcholine (B1216132) receptors, or MK-801, an NMDA receptor antagonist. pharmascholars.comnih.govnih.gov The ability of a test compound to reverse these induced deficits is then measured.

Common behavioral paradigms used in these assessments include:

Passive Avoidance Tasks: These tests, such as the step-through or step-down tasks, measure fear-motivated memory. mdpi.com An animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). A drug's ability to improve memory is demonstrated if the animal shows a longer latency to enter the aversive chamber. mdpi.com

Active Avoidance Tasks: In models like the shuttle box avoidance, an animal learns to respond to a conditioned stimulus to avoid an upcoming noxious stimulus. pharmascholars.com This tests associative learning and memory. The conditioned avoidance response (CAR) is a particularly sensitive measure for evaluating antipsychotics. rsc.orgnih.gov

Spatial Memory Tasks: The Morris water maze and Y-maze are standard tools for assessing spatial learning and working memory. pharmascholars.commdpi.com In the Morris water maze, the animal must learn the location of a hidden platform in a pool of water, a task heavily dependent on the hippocampus. pharmascholars.comnih.gov The Y-maze assesses an animal's innate tendency to explore novel arms of the maze, which reflects spatial working memory. mdpi.com

Object Recognition Tasks: The novel object recognition test (NORT) evaluates an animal's ability to recognize a previously encountered object versus a new one, testing recognition memory. mdpi.com

Given that perazine is a typical antipsychotic, its effects on cognition are complex. While it may impair performance in some learning tasks due to its sedative and motor effects, its modulation of dopamine and other neurotransmitter systems could also influence cognitive processes. For instance, other piperazine-containing antipsychotic candidates have been shown to enhance memory in the novel object recognition task. rsc.org The antipsychotic cariprazine (B1246890) has demonstrated improvement in learning and memory in scopolamine-induced memory impairment models across passive avoidance, NORT, and maze tasks. mdpi.com

Table 1: Preclinical Models for Neurocognitive Function Assessment

Model Type Specific Test Cognitive Function Assessed Typical Outcome Measure Passive Avoidance Step-Through / Step-Down Fear-motivated learning, long-term memory Latency to enter the aversive chamber Active Avoidance Conditioned Avoidance Response (CAR) Associative learning, procedural memory Percentage of successful avoidance responses Spatial Memory Morris Water Maze Spatial learning and memory, hippocampal function Escape latency, time in target quadrant Y-Maze Spatial working memory Percentage of spontaneous alternations Recognition Memory Novel Object Recognition Test (NORT) Recognition, short-term and long-term memory Discrimination index between novel and familiar object

Anxiolytic and Sedative Properties in Behavioral Models

The anxiolytic (anxiety-reducing) and sedative properties of compounds are evaluated using specific behavioral tests that capitalize on rodents' natural behaviors, such as the conflict between exploration and aversion to open or brightly lit spaces.

Commonly used behavioral models include:

Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open arms, as well as the number of entries into the open arms, reflecting a reduction in anxiety. nih.gov

Light-Dark Box Test: This test involves a two-compartment box with a brightly illuminated area and a dark area. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments. nih.gov

Marble-Burying Test: In this model, mice are placed in a cage with glass marbles. Anxious mice tend to bury the marbles. A reduction in the number of marbles buried is indicative of an anxiolytic effect. scielo.brscielo.br

Open Field Test: This test can assess general locomotor activity, exploration, and anxiety-like behavior. While reduced movement can indicate sedation, anxiolytics might increase exploration in the center of the open field, an area rodents typically avoid. scielo.br

Perazine, as a phenothiazine-class antipsychotic, is expected to exhibit sedative properties, which is a common characteristic of first-generation antipsychotics. This sedation can manifest as reduced spontaneous locomotor activity in the open field test. scielo.br Some piperazine derivatives have shown clear anxiolytic-like effects in the elevated plus maze and four-plate test, a model where punished crossings are measured. mdpi.complos.org

A key preclinical indicator for antipsychotic activity, which can be related to sedative and motor effects, is the induction of catalepsy . Catalepsy is a state of motor immobility and is often assessed with the bar test, where an animal's paws are placed on a raised bar, and the time it remains in that posture is measured. ndineuroscience.comnih.gov Typical antipsychotics like haloperidol (B65202) induce catalepsy at doses that produce high (over 80%) dopamine D2 receptor occupancy. ndineuroscience.com This effect is considered predictive of extrapyramidal side effects in humans. google.comgoogle.com

Table 2: Behavioral Models for Anxiolytic and Sedative Properties

Behavioral Model Primary Property Assessed Key Behavioral Endpoint Expected Effect of Anxiolytic Expected Effect of Sedative Elevated Plus Maze Anxiety Time spent in / entries into open arms Increase Decrease in total arm entries Light-Dark Box Anxiety Time spent in the light compartment Increase Decrease in total transitions Marble-Burying Test Anxiety / Compulsive Behavior Number of marbles buried Decrease Decrease Open Field Test Sedation / Locomotion / Anxiety Total distance traveled / Time in center Increase in center time Decrease in distance traveled Catalepsy Bar Test Sedation / Motor Effects Time remaining immobile on the bar No direct effect Increase

Neurochemical Investigations in Animal Brain Regions (e.g., neurotransmitter levels, receptor occupancy studies)

The neurochemical profile of this compound is central to its mechanism of action. Preclinical investigations in this area focus on how the compound interacts with neurotransmitter systems, primarily through receptor binding and its subsequent effects on neurotransmitter levels in specific brain regions.

Receptor Occupancy Studies: Receptor occupancy studies, often conducted using Positron Emission Tomography (PET) or ex vivo binding assays, are crucial for understanding the relationship between a drug's concentration and its target engagement in the brain. nih.govcreative-proteomics.com For antipsychotics, the primary target is the dopamine D2 receptor. ndineuroscience.com Studies with the related phenothiazine (B1677639) antipsychotic, perphenazine (B1679617), have established a clear curvilinear relationship between its serum concentration and D2 receptor occupancy in the striatum. nih.gov An optimal clinical response for many antipsychotics is associated with a D2 receptor occupancy of 65-80%. ndineuroscience.comnih.gov Occupancy above this threshold is linked to a higher risk of motor side effects. ndineuroscience.com As a typical antipsychotic, perazine is a potent D2 receptor antagonist, and its therapeutic and side effects are directly related to its level of D2 receptor occupancy in brain regions like the striatum.

Neurotransmitter Levels: Perazine's primary action as a D2 antagonist influences the dopamine system. By blocking D2 receptors, it can lead to an increase in dopamine turnover, reflected by elevated levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in brain regions like the striatum and nucleus accumbens. nih.govpsu.edu

Furthermore, perazine interacts with other neurotransmitter systems. There is evidence suggesting that perazine can affect acetylcholine levels in the brain. physiology.org The cholinergic system is deeply involved in cognitive functions like memory and learning. drugbank.comclevelandclinic.org Drugs that inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, are used to treat cognitive decline. drugbank.comresearchgate.net Conversely, some antipsychotics can have anticholinergic effects, which may negatively impact cognition. The precise effect of perazine on acetylcholine release in different brain regions like the frontal cortex and hippocampus is a key area of investigation. nih.gov

Table 3: Neurochemical Profile and Investigation Methods

Neurochemical Aspect Primary Target/System Key Brain Regions Preclinical Investigation Technique Expected Effect of Perazine Receptor Occupancy Dopamine D2 Receptors Striatum, Nucleus Accumbens Positron Emission Tomography (PET), Ex vivo binding High receptor occupancy as an antagonist Neurotransmitter Levels Dopamine System Striatum, Nucleus Accumbens Microdialysis, HPLC Increase in dopamine metabolites (DOPAC, HVA) Cholinergic System Frontal Cortex, Hippocampus Microdialysis, HPLC Modulation of Acetylcholine (ACh) levels Serotonergic System Cortex, Hippocampus Microdialysis, Receptor binding assays Interaction with 5-HT receptors (e.g., 5-HT2A)

Clinical Research into Perazine Dihydrochloride: Mechanistic Underpinnings of Efficacy and Adverse Effects

Efficacy Mechanisms in Major Psychotic Disorders

Schizophrenia: Decoding the Molecular Basis of Symptom Reduction

Perazine (B1214570) is utilized in the management of schizophrenia, addressing its multifaceted symptoms through distinct molecular actions. nih.govpatsnap.com

Positive Symptoms: The positive symptoms of schizophrenia, such as hallucinations and delusions, are strongly linked to the overactivity of dopaminergic transmission in the mesolimbic pathway. patsnap.com Perazine acts as a potent antagonist of dopamine (B1211576) D2 receptors in this region. patsnap.compatsnap.com By blocking these receptors, it mitigates the excessive dopamine signaling, leading to a reduction in psychotic symptoms. patsnap.comwikipedia.org

Negative Symptoms: The management of negative symptoms like social withdrawal and apathy is a significant challenge in schizophrenia treatment. Perazine's efficacy in this domain may be partly attributed to its antagonist activity at serotonin (B10506) 5-HT2 receptors. patsnap.compatsnap.com While this mechanism is more pronounced in atypical antipsychotics, the blockade of 5-HT2 receptors by perazine can contribute to the alleviation of negative symptoms. patsnap.com Some studies suggest that certain second-generation antipsychotics show more significant benefits for negative symptoms compared to first-generation agents like perazine. neura.edu.au However, one study found that the effect of perazine on negative symptoms was favorable and not significantly different from the atypical antipsychotic olanzapine. nih.gov

Cognitive Symptoms: Cognitive deficits are a core feature of schizophrenia. Research indicates that treatment with perazine has been associated with improved performance in cognitive tests. nih.gov The precise mechanisms underlying this cognitive enhancement are still under investigation. However, the modulation of various neurotransmitter systems, including dopamine and potentially others, likely plays a role. mdpi.com The complexity of cognitive function suggests that a multi-receptor action, as seen with perazine, may be beneficial.

Therapeutic Mechanisms in Other Approved or Investigational Indications

Perazine has been investigated for its therapeutic potential in a range of other psychiatric and neurological conditions. nih.govdrugbank.com

Dementia: In dementia, psychosis and agitation can be prominent and distressing symptoms. The antipsychotic effects of perazine, mediated through dopamine D2 receptor blockade, can be beneficial in managing these behavioral disturbances. drugbank.comnih.gov Furthermore, some research into piperazine (B1678402) derivatives, the chemical class to which perazine belongs, suggests potential roles in reducing amyloid deposition and preserving memory in models of Alzheimer's disease, though this is an area of ongoing research. nih.gov Other therapeutic approaches for dementia target the cholinergic system, such as with the drug donepezil, which aims to enhance cholinergic transmission. drugbank.combrieflands.com

Depression and Anxiety Disorders: Perazine's therapeutic effects in depression and anxiety may be linked to its broader receptor profile. nih.govdrugbank.com Antagonism of certain serotonin receptors, in addition to its primary dopaminergic action, could contribute to anxiolytic and mood-stabilizing effects. patsnap.comsilae.it The sedative properties of perazine, resulting from histamine (B1213489) H1 receptor blockade, can also be beneficial in managing the anxiety and agitation that often accompany these disorders. patsnap.commpg.de Other piperazine derivatives, like buspirone, are known anxiolytics that act primarily as serotonin 5-HT1A receptor partial agonists. pathway.md Trazodone, another phenylpiperazine compound, is used for major depressive disorder and anxiety and acts as a serotonin antagonist and reuptake inhibitor. wikipedia.org

Psychosomatic Disorders: The use of perazine in psychosomatic disorders is likely aimed at alleviating the psychological distress and anxiety that can manifest as physical symptoms. nih.govdrugbank.com By reducing anxiety and inducing a state of calm through its sedative and anxiolytic properties, perazine can help to break the cycle of psychological stress and physical symptomatology. patsnap.compatsnap.com

Mechanistic Exploration of Observed Adverse Effects

The same receptor interactions that underlie perazine's therapeutic efficacy are also responsible for its potential adverse effects. Understanding these mechanisms is crucial for anticipating and managing side effects.

Extrapyramidal Symptoms (EPS): Receptor Binding Profiles and Neuropathways

A significant concern with first-generation antipsychotics like perazine is the risk of extrapyramidal symptoms (EPS). nih.govpsychdb.com

These movement disorders arise primarily from the blockade of dopamine D2 receptors in the nigrostriatal pathway, a key component of the brain's motor system. psychdb.comnih.gov This blockade disrupts the normal balance between dopamine and acetylcholine (B1216132), leading to an excess of cholinergic activity. psychdb.com This dopaminergic-cholinergic imbalance is thought to be the primary driver of acute dystonia, parkinsonism (characterized by bradykinesia, rigidity, and tremor), and akathisia (a state of motor restlessness). psychdb.com Chronic blockade of D2 receptors can lead to a hypersensitivity of these receptors, which is believed to be the mechanism behind tardive dyskinesia, a potentially irreversible movement disorder. drugbank.compsychdb.com Perazine's binding to dopamine D1 receptors may also contribute to these effects. drugbank.com

Table 1: Perazine Dihydrochloride (B599025) Receptor Interactions and Associated Effects

| Receptor | Action | Therapeutic Effect | Adverse Effect |

|---|---|---|---|

| Dopamine D2 | Antagonist | Reduction of positive psychotic symptoms patsnap.compatsnap.com | Extrapyramidal symptoms patsnap.compsychdb.com |

| Serotonin 5-HT2 | Antagonist | Alleviation of negative symptoms patsnap.compatsnap.com | - |

| Histamine H1 | Antagonist | Sedation, reduction of agitation patsnap.comnih.gov | Drowsiness, sedation patsnap.com |

| Alpha-1 Adrenergic | Antagonist | - | Orthostatic hypotension, dizziness patsnap.com |

| Muscarinic Cholinergic | Antagonist | May reduce risk of EPS nih.gov | Dry mouth, blurred vision, constipation patsnap.com |

Sedation and Its Neurochemical Correlates

Sedation is a common side effect of perazine treatment. patsnap.com This effect is primarily due to its potent antagonist activity at histamine H1 receptors in the central nervous system. patsnap.comnih.gov Histamine is a neurotransmitter that plays a crucial role in promoting wakefulness and arousal. By blocking H1 receptors, perazine inhibits the actions of histamine, leading to drowsiness and sedation. patsnap.com While this can be beneficial for managing agitation, it can also be an undesirable side effect in some patients. patsnap.comnih.gov

Cardiovascular Effects (e.g., QTc prolongation) and Receptor-level Mechanisms

Perazine can induce cardiovascular side effects, including orthostatic hypotension and, more seriously, prolongation of the QTc interval on an electrocardiogram. patsnap.comdrugbank.com

Orthostatic Hypotension: This effect, characterized by a drop in blood pressure upon standing, is a result of perazine's blockade of alpha-1 adrenergic receptors. patsnap.comnih.gov These receptors are located on blood vessels and are involved in maintaining vascular tone. Their blockade leads to vasodilation and a subsequent fall in blood pressure. patsnap.com

QTc Prolongation: Prolongation of the QTc interval is a more concerning cardiovascular effect as it can increase the risk of serious cardiac arrhythmias like Torsades de Pointes. wikipedia.orgmdpi.com The mechanism for drug-induced QTc prolongation often involves the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channels in the heart. wikipedia.org This blockade delays ventricular repolarization, which is reflected as a longer QT interval on the EKG. wikipedia.org While the specific interaction of perazine with hERG channels is a key area of investigation, its potential to cause QTc prolongation is a recognized risk associated with many antipsychotic medications. drugbank.commedscape.com

Comparative Pharmacological Efficacy and Safety Studies: Discerning Mechanistic Distinctions

Comparison with First-Generation Antipsychotics

Perazine, a phenothiazine (B1677639) derivative, is classified as a first-generation antipsychotic (FGA). wikipedia.orgpsychiatriapolska.pl Clinical comparisons between perazine and other FGAs have generally not revealed clear differences in efficacy. nih.gov Studies comparing perazine to other FGAs, such as haloperidol (B65202), chlorpromazine, fluphenazine, and trifluoperazine, found that all these neuroleptics were effective in eliminating productive symptoms of paranoid schizophrenia within two months. nih.gov However, the drugs exhibited different qualitative and quantitative effects on the unproductive symptoms of the schizophrenic process. nih.gov

A Cochrane review of perazine for schizophrenia noted that in six small trials comparing perazine with other antipsychotics, including the FGA haloperidol, the data was incompletely reported, making meta-analysis difficult. cochranelibrary.comcochrane.orgnih.gov No obvious differences in adverse events between perazine and other antipsychotics could be determined from the limited data. cochrane.orgnih.gov Two comparisons with haloperidol did not present extrapyramidal side-effects in a way that was suitable for meta-analysis. cochranelibrary.comcochrane.org The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, a major independent trial, found that the FGA perphenazine (B1679617) did not differ significantly in efficacy from several second-generation antipsychotics. wikipedia.orgnih.gov This has led some to question the clear-cut distinction between first- and second-generation antipsychotics. cambridge.org

Table 1: Comparative Efficacy of Perazine vs. Other First-Generation Antipsychotics

| Comparator Drug | Key Findings | Citations |

|---|---|---|

| Haloperidol, Chlorpromazine, Fluphenazine, Trifluoperazine | All effective in eliminating productive symptoms in paranoid schizophrenia; differed in effects on unproductive symptoms. | nih.gov |

Differentiation from Second-Generation Antipsychotics

The distinction between first- and second-generation antipsychotics (SGAs) often centers on their receptor binding profiles and associated side effects. psychopharmacologyinstitute.com SGAs are characterized by their serotonin-dopamine antagonism, which is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to the primarily dopamine D2 receptor antagonism of FGAs. wikipedia.orgpsychopharmacologyinstitute.com However, SGAs are associated with a higher risk of metabolic side effects. psychopharmacologyinstitute.com

Table 2: Perazine vs. Second-Generation Antipsychotics - Comparative Side Effect Profile

| Second-Generation Antipsychotic | Comparative Finding on Extrapyramidal Side Effects | Citations |

|---|---|---|

| Zotepine | No higher risk of akathisia or dyskinesia with perazine in small comparisons. | cochranelibrary.comcochrane.org |

Methodological Challenges and Limitations in Clinical Trial Design and Reporting for Perazine

Furthermore, the quality of the existing trials is often low, with poor reporting of methodologies and outcomes. nih.govcochranelibrary.comcochrane.org For instance, outcomes are often presented in varied and inconsistent ways, which prevents meta-analysis. cochranelibrary.comcochrane.orgnih.gov Many studies have been rated as having a high risk of bias. nih.gov A Cochrane review highlighted that data for the main outcomes of interest were of low or very low quality. nih.govcochranelibrary.comcochrane.org

Specific limitations in trial design include the lack of long-term studies to assess the effects of perazine on a chronic condition like schizophrenia. nih.gov There is also a dearth of data on specific patient populations, such as those experiencing their first episode of illness, elderly patients, or patients with different subtypes of schizophrenia. nih.gov The use of appropriate comparators has also been a challenge. For example, one of the few placebo-controlled trials used trimipramine, a tricyclic antidepressant, as an "active placebo," a choice that is debatable. nih.gov These methodological weaknesses underscore the need for large-scale, well-designed, and comprehensively reported clinical trials to accurately determine the therapeutic profile of perazine. nih.govcochranelibrary.com

Mechanistic Investigations of Drug Drug Interactions with Perazine Dihydrochloride

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by a co-administered agent. openaccessjournals.com Perazine (B1214570) dihydrochloride (B599025) has been shown to significantly engage in such interactions, primarily through its influence on drug-metabolizing enzymes.

Research has identified perazine, a phenothiazine (B1677639) neuroleptic, as a potent inhibitor of the human cytochrome P450 isoenzyme 1A2 (CYP1A2). nih.gov CYP1A2 is a critical enzyme, predominantly located in the liver, responsible for the metabolism of a wide range of drugs, toxins, and endogenous compounds. scbt.compatsnap.com Perazine dihydrochloride acts as a competitive inhibitor of CYP1A2. scbt.com This mechanism involves the drug binding to the active site of the enzyme, thereby competing with and preventing the normal substrate from binding. scbt.compatsnap.com

The molecular structure of perazine contributes to its inhibitory action. Its flexible nature allows for dynamic binding within the enzyme's active site, which can alter the enzyme's conformation. scbt.com The dihydrochloride salt form enhances solubility and promotes electrostatic interactions with charged residues in the enzyme, leading to a more stable enzyme-inhibitor complex. scbt.com Studies using caffeine (B1668208) as a probe substrate for CYP1A2 activity have demonstrated that perazine at therapeutic concentrations can reduce basal CYP1A2 activity by approximately 80%. nih.gov The inhibition is potent, with studies in human liver microsomes and cDNA-expressed CYP1A2 (Supersomes) reporting low micromolar Kᵢ values (inhibitor constants), indicating a strong binding affinity. nih.govmdpi.com

Table 1: Inhibitory Effect of Perazine on Caffeine Metabolism via CYP1A2 This interactive table summarizes the inhibition constants (Kᵢ) of perazine on different metabolic pathways of caffeine, which are mediated by the CYP1A2 enzyme.

| Metabolic Pathway | System | Inhibition Constant (Kᵢ) | Potency | Reference |

|---|---|---|---|---|

| Caffeine 3-N-demethylation | Human Liver Microsomes & Supersomes | 3.5 µM | Potent | nih.govmdpi.com |

| Caffeine 1-N-demethylation | Human Liver Microsomes & Supersomes | 5 µM | Potent | nih.govmdpi.com |

| Caffeine 7-N-demethylation | Supersomes CYP1A2 | 11.5 µM | Moderate | nih.gov |

| Caffeine 7-N-demethylation | Human Liver Microsomes | 20 µM | Moderate | nih.gov |

| Caffeine C-8-hydroxylation | Supersomes CYP1A2 | 15.5 µM | Moderate | nih.gov |

| Caffeine C-8-hydroxylation | Human Liver Microsomes | 98 µM | Weak | nih.gov |

By potently inhibiting CYP1A2, perazine can significantly alter the pharmacokinetics and clearance of other drugs that are substrates for this enzyme. scbt.com When perazine is co-administered with a drug primarily metabolized by CYP1A2, it can slow down the metabolism of that drug, leading to increased plasma concentrations and a potential for enhanced effects or toxicity. openaccessjournals.comresearchgate.net

The clinical and pharmacological relevance of this interaction is significant, as numerous drugs rely on CYP1A2 for their metabolism. nih.gov Examples of drug classes affected include xanthine (B1682287) derivatives (like caffeine and theophylline), certain antidepressants (such as imipramine), other phenothiazine neuroleptics, and clozapine. nih.govpatsnap.com For instance, the metabolism of caffeine is markedly reduced in the presence of perazine. nih.gov In vitro studies have shown potent inhibition of caffeine 3-N-demethylation and 1-N-demethylation, which are primary pathways for its breakdown by CYP1A2. nih.govmdpi.com This specific interaction underscores the potential for clinically significant drug-drug interactions when perazine is used concurrently with other CYP1A2 substrates. mdpi.com

The inhibitory action of perazine on CYP1A2 is not limited to xenobiotics (foreign substances like drugs) but also extends to endogenous compounds. nih.gov The CYP1A2 enzyme plays a role in the metabolism of various substances naturally produced by the body, such as steroids. nih.gov Therefore, by inhibiting this enzyme, perazine has the potential to disrupt the normal metabolic pathways of these endogenous molecules. nih.gov This interference can have physiological consequences, highlighting the broader toxicological and pharmacological importance of perazine's potent CYP1A2 inhibition beyond its interactions with other medications. nih.gov

Impact on the Metabolism of Co-administered Pharmaceutical Agents

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when drugs act on the same or related physiological systems or receptors, resulting in additive, synergistic, or antagonistic effects. openaccessjournals.com this compound, as a neuroleptic agent, is involved in several such interactions, primarily within the central nervous system.

Perazine is a phenothiazine derivative that acts as a dopamine (B1211576) antagonist. nih.gov Its primary mechanism of antipsychotic action is believed to involve blocking dopamine D2 receptors in the mesolimbic pathway of the brain. nih.govmedscape.com By binding to these receptors without activating them, perazine prevents dopamine from exerting its effects. nih.govmsdmanuals.com This antagonism is central to its therapeutic use in managing psychotic disorders. nih.gov

This action on the dopaminergic system can lead to pharmacodynamic interactions with other drugs that affect neurotransmission. For example, its effects would be antagonistic to dopamine agonists like pergolide (B1684310) or apomorphine, potentially decreasing their therapeutic efficacy. drugbank.comdrugbank.com Conversely, its effects could be synergistic with other dopamine antagonists. The compound also possesses slight antihistaminic and antiserotonin activity. drugbank.com Research indicates that piperazine (B1678402) compounds may also interact with serotonin (B10506) neurotransmitter systems. justdial.com

A significant pharmacodynamic interaction associated with perazine is the potentiation of central nervous system (CNS) depression when combined with other CNS depressant drugs. drugbank.comdrugbank.comdrugs.com CNS depressants are substances that slow down the brain's activity, and their effects can include drowsiness and sedation. medicalnewstoday.com As a psycholeptic agent, perazine itself has quieting and sedative effects. nih.gov When taken with other substances that also depress the CNS, such as alcohol, benzodiazepines, opioids, and certain antihistamines, the combined effect can be dangerously enhanced. drugbank.comdrugs.commedicalnewstoday.com This can lead to profound sedation, respiratory depression, and hypotension. medscape.com

Table 2: Examples of Drugs Interacting with Perazine to Enhance CNS Depression This interactive table lists examples of pharmaceutical agents that may cause an increased risk of central nervous system (CNS) depression when co-administered with Perazine.

| Drug/Drug Class | Interaction Outcome | Reference |

|---|---|---|

| Azelastine | Increased CNS depressant activities | drugbank.com |

| Baclofen | Increased CNS depressant activities | drugbank.com |

| Benzodiazepines | Increased risk of CNS depression | drugbank.com |

| Brompheniramine | Increased risk of CNS depression | drugbank.com |

| Buprenorphine | Increased CNS depressant activities | drugbank.com |

| Chlorpromazine | Increased risk of CNS depression | drugbank.com |

| Droperidol | Increased CNS depressant activities | drugbank.com |

| Esketamine | Increased risk of adverse effects | drugbank.com |

Receptor-Level Competition or Potentiation with Concomitant Medications

Perazine, a piperazinyl phenothiazine derivative, exerts its primary therapeutic effects through interaction with a variety of central nervous system receptors. drugbank.comnih.gov Its complex receptor binding profile is the foundation for both its efficacy and its potential for pharmacodynamic drug-drug interactions. These interactions occur when concomitantly administered drugs compete for the same receptor binding sites or potentiate each other's effects through actions on similar or downstream signaling pathways.

The most significant interactions involve the dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic action. drugbank.compatsnap.com Perazine acts as an antagonist at both D1 and D2 dopamine receptors. drugbank.com When co-administered with other dopamine antagonists (e.g., other antipsychotics like haloperidol (B65202) or risperidone), an additive pharmacodynamic effect can be anticipated, potentially increasing the risk of effects related to dopamine blockade. drugbank.com Conversely, when administered with dopamine agonists used in the treatment of Parkinson's disease, such as levodopa (B1675098) or apomorphine, a competitive antagonism occurs. drugbank.comdrugbank.com Perazine can block the receptors that these agonists are intended to stimulate, thereby diminishing their therapeutic efficacy. drugbank.com

Perazine also demonstrates antagonist activity at alpha-adrenergic and histamine (B1213489) H1 receptors. drugbank.commdpi.com The blockade of H1 receptors contributes to its sedative properties and can be potentiated by other H1 antagonists, like certain antihistamines. patsnap.com The interaction with alpha-adrenergic receptors can lead to cardiovascular effects such as hypotension, which may be exacerbated when taken with other drugs that have similar effects. drugbank.com

The table below summarizes key receptor-level interactions between perazine and other medications.

| Interacting Drug Class | Specific Examples | Receptor(s) Involved | Type of Interaction | Potential Clinical Outcome |

| Dopamine D2 Receptor Agonists | Levodopa, Apomorphine, Bromocriptine drugbank.comdrugbank.com | Dopamine D2 | Competition (Antagonism) | Decreased efficacy of the dopamine agonist. drugbank.com |

| Dopamine D2 Receptor Antagonists | Haloperidol, Risperidone, Chlorpromazine drugbank.comdrugbank.com | Dopamine D2 | Potentiation (Additive Effect) | Increased antipsychotic activity and potential for dopamine blockade-related effects. drugbank.com |

| CNS Depressants | Benzodiazepines, Alcohol, Opioids patsnap.comdrugbank.com | H1, other CNS receptors | Potentiation (Synergism) | Enhanced sedation and respiratory depression. patsnap.com |

| Anticholinergic Medications | Atropine, Benztropine patsnap.comdrugbank.com | Muscarinic | Potentiation (Additive Effect) | Increased anticholinergic effects (e.g., dry mouth, constipation). patsnap.com |

| Serotonergic Agents | Certain Antidepressants patsnap.comresearchgate.net | Serotonin (5-HT) | Complex (Potentiation/Antagonism) | Altered efficacy or side effect profile of either drug. patsnap.com |

Advanced In Vitro and In Vivo Models for Predicting Drug-Drug Interaction Potential

Predicting the potential for drug-drug interactions (DDIs) is a critical component of drug development, ensuring safety and efficacy. mdpi.comnih.gov For compounds like this compound with a complex metabolic and receptor profile, a suite of advanced in vitro and in vivo models is employed to characterize and forecast these interactions. nih.gov

In Vitro Models

In vitro systems provide a controlled environment to investigate specific mechanisms of interaction, primarily metabolic pathways and transporter effects. mdpi.com These models are essential for early-stage DDI risk assessment. nih.gov

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.govfrontiersin.org Studies have shown that phenothiazines can be potent inhibitors of various CYP enzymes. nih.gov Experiments using HLMs can determine perazine's metabolic pathways and its potential to inhibit the metabolism of other drugs. For example, research has identified that the metabolism of benzylpiperazine (a related compound) involves CYP2D6, CYP1A2, and CYP3A4, and that these piperazine-based drugs can inhibit these enzymes. researchgate.net Such assays can calculate key kinetic parameters like the inhibition constant (Ki), which is vital for predicting the likelihood of an in vivo interaction. if-pan.krakow.pl